N-cyclohexylbenzenesulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

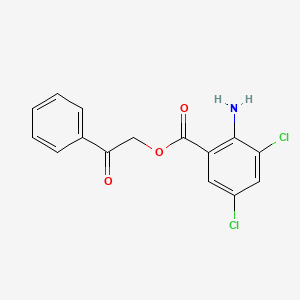

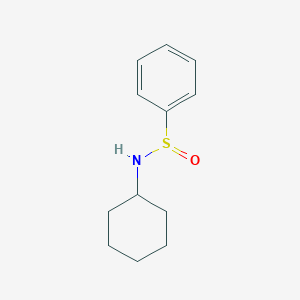

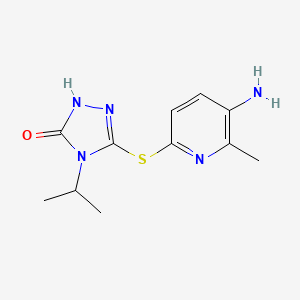

“N-cyclohexylbenzenesulfinamide” is a chemical compound with the molecular formula C12H17NOS . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “N-cyclohexylbenzenesulfinamide” consists of a benzene ring attached to a sulfinamide group with a cyclohexyl group . The average mass of the molecule is 239.334 Da .Physical And Chemical Properties Analysis

“N-cyclohexylbenzenesulfinamide” has a molecular weight of 239.339 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique

Catalytic Applications

N-cyclohexylbenzenesulfinamide and its derivatives have been utilized in various catalytic applications. For instance, sulfonamide-substituted iron phthalocyanine, which includes derivatives of N-cyclohexylbenzenesulfinamide, has been used as a catalyst for the oxidation of olefins. This particular phthalocyanine exhibits remarkable stability under oxidative conditions and is crucial in the oxidation of cyclohexene using H2O2 as the oxidant, resulting in the formation of allylic ketone, 2-cyclohexen-1-one (Işci et al., 2014).

Synthesis of Pharmaceuticals and Intermediates

N-cyclohexylbenzenesulfinamide derivatives are also significant in the synthesis of pharmaceutical intermediates. For example, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides. This methodology is notable for its efficiency in synthesizing pharmaceutical intermediates and achieves chemoselective monocyanation of dibromoarenes (Anbarasan et al., 2011).

Applications in Organic Chemistry Reactions

In organic chemistry, N-cyclohexylbenzenesulfinamide derivatives have been employed in various synthesis reactions. For instance, N-Fluorobenzenesulfonimide has been used as a catalyst in the three-component synthesis of isoquinuclidines, demonstrating substantial yields and selectivity ratios (Wu et al., 2013).

Hydrodesulfurization Applications

In the field of hydrodesulfurization, derivatives of N-cyclohexylbenzenesulfinamide have been studied for their catalytic efficiency. For example, in the hydrodesulfurization of dibenzothiophene, catalysts involving derivatives of N-cyclohexylbenzenesulfinamide have been explored for their effectiveness in sulfur removal and the subsequent generation of hydrocarbons like cyclohexylbenzene (Houalla et al., 1978).

Antimycobacterial Agents

N-cyclohexylbenzenesulfinamide derivatives have also shown potential as antimycobacterial agents. For example, 2,4-dinitrophenylsulfonamides, a derivative, have shown significant potency against Mycobacterium tuberculosis, with higher efficacy than some clinical agents (Malwal et al., 2012).

Propriétés

IUPAC Name |

N-cyclohexylbenzenesulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c14-15(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2,5-6,9-11,13H,1,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOMSORUDLSEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexylbenzenesulfinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895269.png)

![4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2895278.png)

![N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide](/img/structure/B2895281.png)

![2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2895284.png)